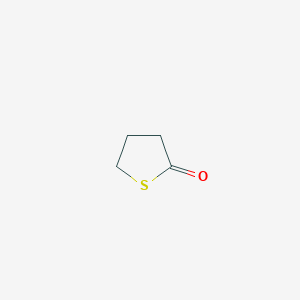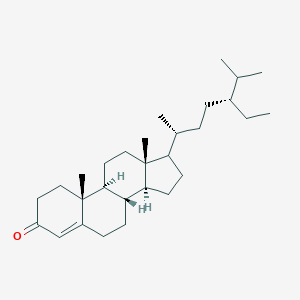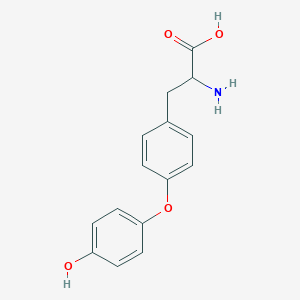![molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4](/img/structure/B90143.png)
6,6-Dimethylbicyclo[3.1.1]heptane
Descripción general
Descripción
6,6-Dimethylbicyclo[3.1.1]heptane, commonly known as norbornane, is a bicyclic hydrocarbon molecule with the chemical formula C7H12. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. Norbornane is widely used in scientific research due to its unique chemical properties and applications in various fields.
Mecanismo De Acción
Norbornane does not have any known mechanism of action as it is not used as a drug or medication. However, it is known to have a stable and rigid structure that makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules.
Efectos Bioquímicos Y Fisiológicos
Norbornane does not have any known biochemical or physiological effects as it is not used as a drug or medication. However, it is known to be non-toxic and relatively inert, making it safe to handle and use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norbornane has several advantages and limitations for use in laboratory experiments. Its stable and rigid structure makes it useful for studying the behavior of cyclic hydrocarbons and for synthesizing complex organic molecules. It is also non-toxic and relatively inert, making it safe to handle and use in laboratory experiments. However, it is insoluble in water and requires organic solvents for use in experiments, which can limit its applications in certain fields.
Direcciones Futuras
There are several future directions for research involving norbornane, including its use as a building block for the synthesis of new materials, as a model system for studying the behavior of cyclic hydrocarbons in biological systems, and as a reference compound for new analytical techniques. Additionally, further research is needed to explore the potential applications of norbornane in fields such as drug discovery, materials science, and environmental chemistry.
Aplicaciones Científicas De Investigación
Norbornane has numerous applications in scientific research, including its use as a model system for studying the behavior of cyclic hydrocarbons, as a solvent for organic reactions, and as a building block for the synthesis of complex organic molecules. It is also used as a reference compound in NMR spectroscopy and as a standard for gas chromatography.
Propiedades
Número CAS |
127-92-4 |
|---|---|
Nombre del producto |
6,6-Dimethylbicyclo[3.1.1]heptane |
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UCZTUROBDISEKY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCCC1C2)C |
SMILES canónico |
CC1(C2CCCC1C2)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

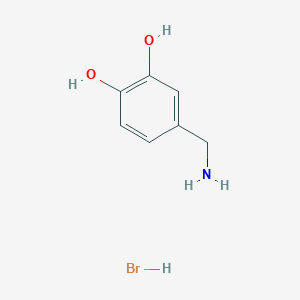

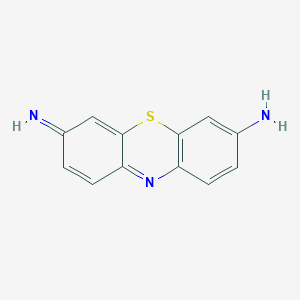
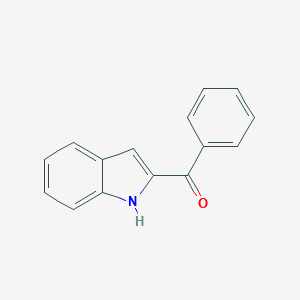

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
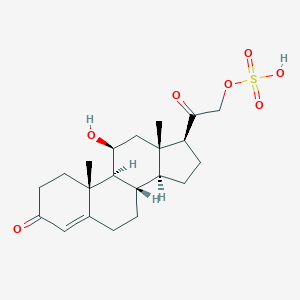

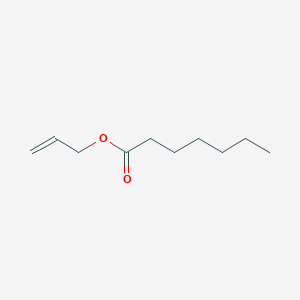
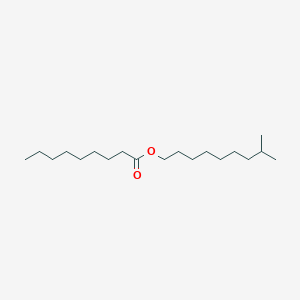
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
